![molecular formula C18H19NO6 B1226277 [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1226277.png)
[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
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Overview
Description
3-(3,4-dimethoxyphenyl)-2-propenoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is a hydroxycinnamic acid.
Scientific Research Applications
Alkaloids from Armillaria mellea
A study by Wang et al. (2013) focused on compounds isolated from Armillaria mellea, a medicinal fungus, which included a structurally similar compound to [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate. This research provides insights into the potential medicinal applications of such compounds (Wang et al., 2013).
Chiral Building Blocks for Prostanoids
Valiullina et al. (2019) investigated the synthesis of chiral building blocks for prostanoids, which are significant in pharmaceutical chemistry. The study presents the potential of structurally related compounds in synthesizing complex molecules for therapeutic applications (Valiullina et al., 2019).
Lewis Acid Promoted Additions
A research by Panek and Beresis (1993) explored the Lewis acid-promoted additions with chiral (E)-crotylsilanes. This study indicates the relevance of similar furan derivatives in stereochemical control during chemical reactions, which is crucial in the synthesis of complex organic molecules (Panek & Beresis, 1993).
Lipoxygenase-1 Action on Furan Derivatives
Boyer et al. (1979) investigated the interaction of furan derivatives with lipoxygenase-1. This study offers an understanding of the biochemical interactions of furan derivatives, which can be extrapolated to similar compounds for potential biomedical applications (Boyer et al., 1979).
Synthesis and Photochromic Properties
Makarova et al. (2011) synthesized new hetarylethenes, including furan derivatives, and explored their photochromic properties. This research highlights the potential of structurally similar compounds in the development of photo-responsive materials (Makarova et al., 2011).
properties
Molecular Formula |
C18H19NO6 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H19NO6/c1-22-15-7-5-13(10-16(15)23-2)6-8-18(21)25-12-17(20)19-11-14-4-3-9-24-14/h3-10H,11-12H2,1-2H3,(H,19,20)/b8-6+ |
InChI Key |
UHPXVJSRPCHXBM-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)NCC2=CC=CO2)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)NCC2=CC=CO2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)NCC2=CC=CO2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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